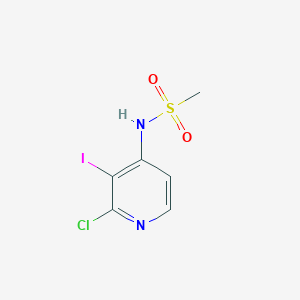

N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide

Beschreibung

BenchChem offers high-quality N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H6ClIN2O2S |

|---|---|

Molekulargewicht |

332.55 g/mol |

IUPAC-Name |

N-(2-chloro-3-iodopyridin-4-yl)methanesulfonamide |

InChI |

InChI=1S/C6H6ClIN2O2S/c1-13(11,12)10-4-2-3-9-6(7)5(4)8/h2-3H,1H3,(H,9,10) |

InChI-Schlüssel |

IZQBJYQWMBTIDN-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)NC1=C(C(=NC=C1)Cl)I |

Herkunft des Produkts |

United States |

"physicochemical properties of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide"

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide

Introduction

N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring a halogenated pyridine core and an acidic sulfonamide moiety, suggests its potential as a versatile scaffold for developing targeted therapeutics. The journey of a candidate molecule from a laboratory curiosity to a viable drug is fundamentally governed by its physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide provides a comprehensive framework for the characterization of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide (CAS No. 909036-43-7). As direct experimental data for this specific compound is not extensively published, this document is structured as a practical guide for researchers. It outlines the predicted properties based on its chemical structure and provides detailed, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is explained to ensure that the described protocols are robust and self-validating, reflecting the best practices in pharmaceutical preformulation and development.[1][2]

The synthesis of this molecule likely proceeds from its amine precursor, 2-chloro-3-iodopyridin-4-amine (CAS No. 909036-46-0), via reaction with methanesulfonyl chloride.[3][4] Understanding the properties of this precursor is therefore a valuable starting point for predicting the behavior of the target compound.

Molecular and Structural Properties

A thorough understanding of a compound's identity is the foundational step in any characterization workflow. The core structural and molecular details provide the basis for all subsequent theoretical predictions and experimental designs.

-

Chemical Structure:

(Note: A 2D representation of the molecular structure)

-

Key Structural Features:

-

Pyridine Ring: A basic heterocyclic scaffold. The nitrogen atom is a site of basicity.

-

Chloro & Iodo Substituents: These bulky, electronegative halogens significantly influence the molecule's electronic distribution, steric profile, and lipophilicity.

-

Methanesulfonamide Group (-NHSO₂CH₃): This is a critical functional group. The proton on the nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

-

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 909036-43-7 | Arctom |

| Molecular Formula | C₆H₆ClIN₂O₂S | Arctom |

| Molecular Weight | 332.54 g/mol | Arctom |

Predicted Physicochemical Profile & Characterization Workflow

Before undertaking resource-intensive experimental work, it is standard practice to generate a predicted physicochemical profile using computational models. These predictions, while not a substitute for empirical data, are invaluable for planning experiments, such as selecting appropriate solvent systems and pH ranges.

-

Lipophilicity (LogP): The precursor, 2-chloro-3-iodopyridin-4-amine, has a predicted XLogP3 of 1.8, indicating moderate lipophilicity.[5] The addition of the methanesulfonamide group to form the target compound is expected to decrease the LogP, making the molecule slightly more hydrophilic. A predicted value in the range of 1.0-1.5 would be a reasonable starting hypothesis.

-

Ionization Constant (pKa): The molecule is amphoteric, meaning it has both acidic and basic centers.

-

Acidic pKa: The sulfonamide proton (-SO₂NH-) is acidic. For similar aromatic sulfonamides, this pKa typically falls in the range of 8-10.[6]

-

Basic pKa: The pyridine ring nitrogen is basic. For a 2-chloropyridine, the pKa is significantly lowered compared to pyridine itself. A predicted pKa in the range of 0-2 is expected.

-

-

Solubility: High melting points and significant lipophilicity often correlate with low aqueous solubility.[7] Given the predicted LogP and the rigid, crystalline nature of similar compounds, low intrinsic aqueous solubility is anticipated.

The following workflow provides a logical sequence for the comprehensive characterization of a new chemical entity like N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide.

Caption: Physicochemical Characterization Workflow.

Experimental Protocols for Core Property Determination

The following sections detail the methodologies for determining the key physicochemical properties. These protocols are designed to be self-validating by including system suitability checks and clear endpoint definitions.

Melting Point Determination via Capillary Method

Causality: The melting point is a critical indicator of a compound's purity and identity. Pure crystalline substances melt over a sharp, well-defined temperature range, whereas impurities typically depress the melting point and broaden the range.[6] This method relies on the principle that the transmission of light through a crystalline powder changes distinctly upon melting into a transparent liquid.

Protocol:

-

Sample Preparation:

-

Place a small amount of finely powdered, dry N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide onto a watch glass.

-

Load the sample into a glass capillary tube (1 mm internal diameter) by tapping the open end into the powder, aiming for a packed sample height of 2-3 mm.

-

Compact the sample at the bottom (sealed end) of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[8]

-

-

Initial Rapid Determination:

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new, freshly prepared capillary tube.

-

Set the heating rate to a slow, controlled ramp of 1-2 °C per minute.[9]

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears (meniscus point).

-

Record the temperature (T₂) at which the last solid crystal melts (clear point).

-

The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).[8]

-

Aqueous Solubility Determination via Kinetic Assay (UV Spectroscopy)

Causality: Aqueous solubility is a master variable that directly impacts bioavailability for orally administered drugs.[1][2] A kinetic solubility assay provides a high-throughput method to determine the solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions. This protocol uses UV spectroscopy to quantify the concentration of the dissolved compound after filtration.[3]

Protocol:

-

Preparation of Solutions:

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Prepare the assay buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Prepare a standard curve by making serial dilutions of the DMSO stock into PBS. The final DMSO concentration in all standards and samples should be kept constant and low (e.g., 1-2%) to avoid co-solvency effects.

-

-

Sample Preparation and Incubation:

-

Dispense a small volume of the DMSO stock solution (e.g., 2 µL of 10 mM stock) into the wells of a microtiter plate.

-

Add the appropriate volume of PBS buffer to each well to reach the desired final concentration (e.g., 98 µL for a 200 µM final concentration and 2% DMSO).

-

Seal the plate and shake vigorously for 1-2 hours at a controlled temperature (e.g., 25 °C).[3] This step allows the solution to reach equilibrium, where any compound above its solubility limit will precipitate.

-

-

Separation of Undissolved Compound:

-

After incubation, filter the solution using a filter plate (e.g., 0.45 µm PVDF) to separate the dissolved compound (filtrate) from any solid precipitate.[3]

-

-

Quantification:

-

Transfer the filtrate to a UV-transparent microtiter plate.

-

Measure the UV absorbance of each sample and standard at the compound's λ_max (maximum absorbance wavelength).

-

Calculate the concentration of the dissolved compound in the sample wells by interpolating their absorbance values against the standard curve.

-

The calculated concentration is the kinetic solubility of the compound under the tested conditions.

-

Ionization Constant (pKa) Determination via Potentiometric Titration

Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[10] This is critical for predicting a drug's behavior in different physiological environments (e.g., stomach vs. intestine). Potentiometric titration is a highly accurate method that involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[4] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[4]

Sources

- 1. Substance 864394: MLS000082986 | HealthData.gov [healthdata.gov]

- 2. saspublishers.com [saspublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. CAS 909036-46-0: 2-chloro-3-iodo-pyridin-4-amine [cymitquimica.com]

- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CMNPD [cmnpd.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-3-iodopyridin-4-amine (CAS No. 909036-46-0): A Versatile Building Block in Modern Chemistry

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-3-iodopyridin-4-amine, a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. While the initial inquiry concerned N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide (CAS 909036-43-7), publicly available scientific literature and chemical databases predominantly feature the foundational precursor, 2-Chloro-3-iodopyridin-4-amine (CAS 909036-46-0). This guide will therefore focus on the latter, detailing its chemical properties, synthesis, and diverse applications, particularly in the realms of pharmaceutical and materials science. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction and Physicochemical Properties

2-Chloro-3-iodopyridin-4-amine is a unique trifunctional pyridine derivative, incorporating a chlorine atom, an iodine atom, and an amine group on the pyridine ring.[1][2] This specific arrangement of substituents imparts a distinct electronic character and reactivity profile, making it a valuable building block in organic synthesis.[1][2] The presence of two different halogens offers opportunities for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The amine group, being a lone pair donor, can act as a nucleophile, crucial for forming carbon-nitrogen bonds in the synthesis of various heterocyclic compounds.[1][2] Conversely, the electron-withdrawing nature of the chlorine and iodine atoms, coupled with their ability to act as leaving groups, renders the pyridine ring susceptible to nucleophilic aromatic substitution and facilitates a range of coupling reactions.

Table 1: Physicochemical Properties of 2-Chloro-3-iodopyridin-4-amine

| Property | Value | Source |

| CAS Number | 909036-46-0 | [3][4] |

| Molecular Formula | C5H4ClIN2 | [3][4] |

| Molecular Weight | 254.46 g/mol | [4] |

| Appearance | White to pink/orange solid | [3] |

| Melting Point | 116-117°C | [5] |

| Boiling Point | 377°C at 760 mmHg (Predicted) | [5] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

| InChI Key | BYVMKCHHWASQFN-UHFFFAOYSA-N | [3] |

| SMILES | Nc1ccnc(Cl)c1I | [4] |

Synthesis of 2-Chloro-3-iodopyridin-4-amine

The synthesis of 2-Chloro-3-iodopyridin-4-amine typically involves the direct iodination of a 2-chloro-4-aminopyridine precursor. Several methods have been reported, with variations in the iodinating agent and reaction conditions. A common and effective laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis via Iodination of 2-Chloro-4-aminopyridine

This protocol describes a general procedure for the synthesis of 2-chloro-3-iodo-4-pyridinamine from 2-chloro-4-aminopyridine.[5][6]

Materials:

-

2-Chloro-4-aminopyridine

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

-

Sodium acetate trihydrate

-

Glacial acetic acid or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine 2-chloro-4-aminopyridine (1.0 equiv), sodium acetate trihydrate (1.5 equiv), and glacial acetic acid.[5][6]

-

Addition of Iodinating Agent: To the stirred mixture, add iodine monochloride (1.1 equiv) dropwise.[5][6] Alternatively, N-iodosuccinimide (1.0 equiv) can be used as the iodinating agent in a solvent like DMF.[5]

-

Reaction: Heat the reaction mixture to 70°C and stir for 16 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) analysis indicates the complete consumption of the starting material.[5][6]

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.[5][6]

-

Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[5][6]

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[5][6]

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-chloro-3-iodopyridin-4-amine as a light brown solid.[5][6]

Applications in Organic Synthesis and Drug Discovery

The unique structural features of 2-Chloro-3-iodopyridin-4-amine make it a highly valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Pharmaceutical Applications

This compound serves as a critical building block in the development of novel therapeutic agents.[1] Its ability to undergo various chemical transformations allows for the construction of complex heterocyclic scaffolds, which are prevalent in many drug molecules.[1][7] For instance, it is utilized in the synthesis of kinase inhibitors, which are a significant class of drugs for cancer therapy.[1] Its versatility also extends to the development of drugs targeting neurological pathways.[1]

Agrochemical Applications

In the agrochemical sector, 2-Chloro-3-iodopyridin-4-amine is employed in the synthesis of novel herbicides and pesticides.[2] The specific arrangement of substituents on the pyridine ring can be tailored to interact with biological targets in pests and weeds with high specificity.

Materials Science

Beyond life sciences, this compound is finding applications in materials science.[1] Its incorporation into polymers and other advanced materials can impart desirable properties such as enhanced thermal stability, improved electrical conductivity, and greater chemical resistance.[1]

Key Chemical Reactions and Mechanisms

The reactivity of 2-Chloro-3-iodopyridin-4-amine is governed by the interplay of its functional groups. The amine group provides a nucleophilic center, while the halogenated pyridine ring is susceptible to various coupling and substitution reactions.

Cross-Coupling Reactions

The presence of both chlorine and iodine atoms allows for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The greater reactivity of the C-I bond compared to the C-Cl bond enables sequential functionalization of the pyridine ring, providing a powerful tool for building molecular complexity.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, enhanced by the presence of the halogens, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being more electronegative than iodine, is a better leaving group in SNAr reactions.

N-Functionalization

The primary amine group can be readily functionalized through various reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of substituents. This allows for the modulation of the compound's physicochemical properties and biological activity.

Analytical Characterization

The identity and purity of 2-Chloro-3-iodopyridin-4-amine can be confirmed using a variety of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the protons of the amine group. The chemical shifts and coupling patterns will be consistent with the substituted pyridine structure. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with chemical shifts influenced by the attached substituents. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (254.46 g/mol ). The isotopic pattern of chlorine and the presence of iodine will be evident in the mass spectrum. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, as well as C=C and C=N stretching vibrations of the pyridine ring. |

| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the compound. A well-developed method will show a single major peak for the pure compound.[8] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | This technique provides a sensitive and selective method for the trace analysis and quantification of the compound and related impurities.[9] |

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 2-Chloro-3-iodopyridin-4-amine.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It can cause skin and serious eye irritation.[10]

-

Handling: Use in a well-ventilated area.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[10][11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[11] The compound is noted to be light-sensitive.[3]

Logical Relationships and Workflow Visualization

The following diagrams illustrate the central role of 2-Chloro-3-iodopyridin-4-amine as a synthetic intermediate and the general workflow for its synthesis and application.

Caption: Synthetic pathway and major application areas of 2-Chloro-3-iodopyridin-4-amine.

Caption: Reactivity profile of 2-Chloro-3-iodopyridin-4-amine.

Conclusion

2-Chloro-3-iodopyridin-4-amine stands out as a pivotal intermediate in contemporary organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, underscoring its significance in the development of new pharmaceuticals, agrochemicals, and advanced materials. As research in these fields continues to evolve, the demand for versatile building blocks like 2-Chloro-3-iodopyridin-4-amine is expected to grow, paving the way for further innovations.

References

- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).

-

2-Chloro-3-iodopyridin-4-amine. Amerigo Scientific. [Link]

- Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. (n.d.).

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2015, August 7). ResearchGate. [Link]

-

What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry? (2024, April 21). FAQ. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2022, April 17). MDPI. [Link]

-

SAFETY DATA SHEET. (2025, December 19). s d fine-chem limited. [Link]

-

The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016, September 3). ResearchGate. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. (2023, August 31). MDPI. [Link]

-

4-aminopyridine. (n.d.). s d fine-chem limited. [Link]

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Chloro-3-iodopyridin-4-amine - Amerigo Scientific [amerigoscientific.com]

- 5. echemi.com [echemi.com]

- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

"mechanism of action of novel sulfonamide compounds"

An In-Depth Technical Guide to the Mechanisms of Action of Novel Sulfonamide Compounds

Abstract

The sulfonamide scaffold, a cornerstone of medicinal chemistry, has demonstrated remarkable versatility, evolving far beyond its original role as an antibacterial agent. Initially celebrated for its inhibition of the folic acid pathway in bacteria, the "sulfa" drug class now encompasses a diverse array of therapeutic agents with applications in oncology, anti-inflammatory medicine, and the treatment of diseases like glaucoma. This guide provides an in-depth exploration of the multifaceted mechanisms of action of novel sulfonamide compounds. We will dissect the classical antibacterial paradigm of dihydropteroate synthase (DHPS) inhibition, delve into the well-established mechanism of carbonic anhydrase (CA) inhibition, and illuminate the novel frontiers in cancer therapeutics, including tubulin polymerization inhibition and metabolic reprogramming through pyruvate kinase M2 (PKM2) activation. Furthermore, we will explore emerging anti-inflammatory actions, such as the modulation of the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of these mechanisms but also detailed experimental protocols and the scientific rationale behind them, providing a robust framework for future research and development.

Part 1: The Classical Paradigm - Dihydropteroate Synthase (DHPS) Inhibition

The journey of sulfonamides began with the discovery of their antibacterial properties, a breakthrough that ushered in the era of chemotherapy.[1] The foundational mechanism of action lies in their ability to disrupt the de novo synthesis of folate, an essential cofactor for microbial life.[2][3]

The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel

Unlike humans, who obtain folic acid from their diet, most bacteria must synthesize it. This pathway is therefore an ideal target for selective toxicity.[4] The key enzyme in this process is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[5][6] This is a critical step in the production of tetrahydrofolate, the biologically active form of folic acid required for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[]

Sulfonamides are structural analogs of PABA.[6][8] This molecular mimicry allows them to act as competitive inhibitors of DHPS.[2] By binding to the enzyme's active site in place of PABA, they halt the synthesis of dihydropteroate, leading to a depletion of tetrahydrofolate.[6] This cessation of nucleotide synthesis prevents DNA replication and cell division, resulting in a bacteriostatic effect.[5][]

To enhance efficacy and produce a bactericidal effect, sulfonamides are often co-administered with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim.[9][10] This combination therapy blocks two sequential steps in the same pathway, a strategy known as sequential blockade.[4][9]

Visualizing the Folic Acid Pathway Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

Causality: CAs also exhibit esterase activity, which is easier to measure spectrophotometrically than CO₂ hydration. This assay leverages that property. By measuring the inhibition of the hydrolysis of a chromogenic ester substrate (p-nitrophenyl acetate), we can reliably determine the inhibitory potency (Ki or IC50) of a novel sulfonamide against a specific CA isoform.

Methodology: [11]

-

Objective: To determine the inhibitory constant (Ki) of a sulfonamide compound against a purified human carbonic anhydrase (hCA) isoform.

-

Materials:

-

Purified hCA I or hCA II enzyme.

-

Tris-SO₄ buffer (pH 7.6).

-

p-Nitrophenyl acetate (NPA) substrate solution (in acetonitrile).

-

Novel sulfonamide compound stock solution (in DMSO).

-

96-well UV-transparent microplates.

-

Spectrophotometer/plate reader capable of reading at 400 nm.

-

-

Procedure:

-

Assay Preparation: In a 96-well plate, add buffer, varying concentrations of the sulfonamide inhibitor, and a fixed amount of the hCA enzyme to each well. Allow a pre-incubation period of 10 minutes at room temperature for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the NPA substrate to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The rate of NPA hydrolysis produces the yellow p-nitrophenolate anion, which absorbs at this wavelength.

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Data Presentation: CA Inhibition

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |

| Acetazolamide (Standard) | 136.54 [11] | 19.92 [11] | 25.0 |

| Novel Sulfonamide X | Experimental Value | Experimental Value | Experimental Value |

| Novel Sulfonamide Y | Experimental Value | Experimental Value | Experimental Value |

Part 3: Novel Frontiers in Oncology - Diverse Anticancer Mechanisms

The sulfonamide scaffold has been extensively explored in oncology, yielding compounds with a variety of antitumor mechanisms that go far beyond CA inhibition. [12][13][14]

Section 3.1: Disruption of the Cytoskeleton - Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin dimers, forming a critical part of the cellular cytoskeleton. They are essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. [15]Drugs that interfere with microtubule dynamics are among the most effective chemotherapeutic agents.

A significant class of novel anticancer sulfonamides functions by inhibiting tubulin polymerization. [16][17]These compounds typically bind to the colchicine-binding site on β-tubulin. [16][18]This binding event prevents the tubulin dimers from assembling into microtubules. The net effect is a disruption of microtubule formation, which leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. [16][19]Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. [16]

Visualizing the Tubulin Inhibition Pathway

Caption: Pathway of Anticancer Action via Tubulin Polymerization Inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Causality: This cell-free assay provides definitive proof that a compound directly interacts with tubulin to inhibit its assembly. By using purified tubulin, we eliminate other cellular variables. The increase in light scattering (or fluorescence, depending on the kit) is directly proportional to the extent of microtubule formation, allowing for a quantitative measure of inhibition.

-

Objective: To quantify the inhibitory effect of a novel sulfonamide on the polymerization of purified tubulin.

-

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, buffers, and a positive control like colchicine or paclitaxel).

-

Novel sulfonamide compound.

-

Fluorometer or spectrophotometer with temperature control (37°C).

-

-

Procedure:

-

Reagent Preparation: Reconstitute purified tubulin on ice in the provided general tubulin buffer. Prepare serial dilutions of the novel sulfonamide and the control compound.

-

Assay Setup: In a 96-well plate on ice, add buffer, the test compound at various concentrations, and finally the tubulin solution.

-

Initiate Polymerization: Transfer the plate to the plate reader pre-warmed to 37°C. Polymerization is induced by the temperature shift.

-

Data Acquisition: Measure the light scatter (absorbance at 340 nm) or fluorescence signal every minute for 60 minutes.

-

Analysis: Plot the signal versus time. The rate and extent of polymerization in the presence of the inhibitor are compared to the vehicle control. The IC50 is the concentration of the compound that inhibits polymerization by 50%.

-

Section 3.2: Metabolic Reprogramming - Pyruvate Kinase M2 (PKM2) Activation

Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect—a preference for aerobic glycolysis even when oxygen is plentiful. Pyruvate kinase M2 (PKM2), an isoform of the glycolytic enzyme pyruvate kinase, is a key regulator of this metabolic shift. PKM2 exists in two states: a highly active tetramer and a less active dimer. In cancer cells, the dimeric form is predominant, which slows the final step of glycolysis and allows glycolytic intermediates to be shunted into biosynthetic pathways that support cell proliferation.

A truly novel mechanism for anticancer sulfonamides is the activation of PKM2. [20]Certain sulfonamide derivatives have been shown to bind to an allosteric site on PKM2, stabilizing the enzyme in its active tetrameric form. [20]This forces the cancer cells to complete glycolysis, converting pyruvate to lactate, thereby reducing the availability of biosynthetic precursors. The metabolic shift also leads to an increase in reactive oxygen species (ROS) and can induce apoptosis and cell cycle arrest. [20]

Visualizing the PKM2 Activation Mechanism

Caption: Mechanism of PKM2 Activation by Novel Sulfonamides in Cancer Cells.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Causality: While an enzyme kinetics assay can show that a compound activates PKM2, it doesn't prove direct binding. SPR is a label-free technique that provides definitive evidence of a direct physical interaction between the compound (analyte) and the target protein (ligand). It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (Kd), confirming that the compound is not acting through an indirect mechanism.

Methodology: [20]

-

Objective: To determine the binding affinity (Kd) of a novel sulfonamide to purified PKM2 protein.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified recombinant PKM2 protein.

-

Amine coupling kit for protein immobilization.

-

Novel sulfonamide compound.

-

Running buffer (e.g., HBS-EP+).

-

-

Procedure:

-

Chip Preparation: Activate the sensor chip surface using the amine coupling kit.

-

Ligand Immobilization: Immobilize the purified PKM2 protein onto the activated sensor surface to a target response level. Deactivate any remaining active esters.

-

Analyte Injection: Prepare a series of dilutions of the novel sulfonamide compound in running buffer. Inject these concentrations sequentially over the immobilized PKM2 surface and a reference flow cell.

-

Data Collection: Monitor the change in the SPR signal (measured in Response Units, RU) over time during the association and dissociation phases for each concentration.

-

Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A low Kd value indicates high binding affinity.

-

Data Presentation: PKM2 Activator Properties

| Compound | PKM2 Activation (AC50, µM) | PKM2 Binding (Kd, nM) |

| Compound 9b (Example) | Value from kinetic assay | 1.378 [20] |

| Novel Sulfonamide Z | Experimental Value | Experimental Value |

Part 4: Quelling the Fire - Novel Anti-inflammatory Mechanisms

Chronic inflammation is implicated in numerous diseases, and targeting inflammatory pathways is a major therapeutic strategy. Novel sulfonamide derivatives have been developed as potent anti-inflammatory agents. [21][22][23]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB (typically a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. [22]Upon stimulation by pro-inflammatory signals (like lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, releasing NF-κB. The p65 subunit is then phosphorylated and translocates to the nucleus, where it drives the transcription of pro-inflammatory cytokines like TNF-α and IL-6. [22] A key anti-inflammatory mechanism for some novel sulfonamides is the inhibition of this pathway. Studies have shown that certain compounds can prevent the degradation of IκBα and inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit. [22]By blocking the activation of NF-κB, these sulfonamides effectively shut down the production of a cascade of inflammatory mediators.

Visualizing NF-κB Pathway Inhibition

Sources

- 1. scispace.com [scispace.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mlsu.ac.in [mlsu.ac.in]

- 5. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. portal.fis.tum.de [portal.fis.tum.de]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids - ProQuest [proquest.com]

- 22. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Sulfonamide-Sydnone Hybrids: Complementary Insight into Anti-Inflammatory Action, Anti-SARS-CoV-2 Activity, Human Serum Albumin Interaction, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, MS) for N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide"

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide

Introduction

N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide is a halogenated pyridinyl methanesulfonamide derivative. The precise arrangement of its functional groups—a sulfonamide, a chloro group, and an iodo group on a pyridine ring—gives rise to a unique electronic and steric environment. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a roadmap for its empirical characterization and verification. As a Senior Application Scientist, the following sections detail not just the expected data, but the rationale behind the experimental choices and data interpretation, ensuring a robust and validated approach to structural elucidation.

Molecular Structure and Expected Spectroscopic Features

The structural features of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide are key to predicting and interpreting its spectroscopic data. The molecule contains a pyridine ring, a sulfonamide linkage, a methyl group, and two different halogen atoms. Each of these components will give rise to characteristic signals in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is typically employed for pyridinic compounds due to the basicity of the pyridine nitrogen.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated using a known standard to achieve high mass accuracy.

Expected Mass Spectrum Data

| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |

| [M+H]⁺ | C₆H₆ClIN₃O₂S⁺ | 361.8861 | Characteristic pattern due to the presence of ³⁵Cl/³⁷Cl (3:1 ratio) and ¹²⁷I. |

| [M+Na]⁺ | C₆H₅ClIN₃O₂SNa⁺ | 383.8680 | Similar isotopic pattern to [M+H]⁺. |

Interpretation of Mass Spectrum

The most critical piece of information from the mass spectrum is the accurate mass of the molecular ion. The calculated m/z of the protonated molecule ([M+H]⁺) is 361.8861. The presence of chlorine will result in an isotopic peak at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak. Iodine is monoisotopic (¹²⁷I), so it will not contribute to the isotopic cluster in the same way as chlorine. The high-resolution data allows for the determination of the elemental composition, which should match C₆H₅ClIN₃O₂S.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid compound directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3300-3200 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic, CH₃) | 2950-2850 | Medium |

| S=O Asymmetric Stretch (Sulfonamide) | 1350-1300 | Strong |

| S=O Symmetric Stretch (Sulfonamide) | 1170-1150 | Strong |

| C=C/C=N Stretch (Aromatic Ring) | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 800-600 | Medium |

| C-I Stretch | 600-500 | Medium |

Interpretation of IR Spectrum

The IR spectrum will be dominated by the strong absorptions of the sulfonamide group. The two distinct S=O stretching bands are highly characteristic. The N-H stretch will appear as a medium-intensity band in the 3300-3200 cm⁻¹ region. The aromatic C-H stretches will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the various single bonds and bending vibrations, including the C-Cl and C-I stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are essential for the complete characterization of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Data (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~8.2 | Doublet | 1H |

| H-6 | ~7.9 | Doublet | 1H |

| NH | ~10.5 | Singlet (broad) | 1H |

| CH₃ | ~3.1 | Singlet | 3H |

Interpretation of ¹H NMR Spectrum

The two aromatic protons on the pyridine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the chloro, iodo, and sulfonamido groups will shift these protons downfield. The sulfonamide N-H proton is expected to be a broad singlet at a high chemical shift, and its position can be concentration-dependent. The methyl group protons will appear as a sharp singlet further upfield.

Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~95 |

| C-4 | ~148 |

| C-5 | ~125 |

| C-6 | ~145 |

| CH₃ | ~40 |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals. The carbons attached to the electronegative atoms (C-2, C-4, C-6) will be shifted significantly downfield. The carbon bearing the iodine atom (C-3) will be shifted upfield due to the heavy atom effect. The methyl carbon will appear at the highest field.

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a novel compound.

Characterizing a New Chemical Entity: A Technical Guide to the Solubility and Stability of N-(2-Chloro-3-iodopyrin-4-YL)methanesulfonamide

Abstract

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for the systematic evaluation of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide, a novel heterocyclic compound. We present detailed, field-proven protocols for determining its aqueous solubility across a physiologically relevant pH range and for assessing its intrinsic chemical stability under stress conditions as mandated by international regulatory guidelines. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded roadmap for characterizing NCEs to inform rational formulation design and predict clinical performance.

Introduction: The Criticality of Early Physicochemical Profiling

N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide (henceforth referred to as CIMS) is a novel sulfonamide derivative built on a substituted pyridine scaffold. Its structure, featuring a halogenated pyridine ring, suggests potential utility in medicinal chemistry, as pyridine motifs are known to influence metabolic stability, potency, and permeability.[1] However, the very features that confer biological activity—the chloro and iodo substituents and the sulfonamide group—also present potential liabilities regarding solubility and stability.

Poor aqueous solubility is a primary contributor to unreliable outcomes in biological assays and can lead to low or erratic oral bioavailability, hindering clinical progression.[2][3] Similarly, chemical instability can lead to the formation of degradation products, which may reduce the efficacy of the drug product and introduce potential safety risks.[4] Therefore, a comprehensive assessment of these attributes is not merely a regulatory requirement but a foundational step in risk mitigation and strategic development.

This guide outlines a practical, multi-stage experimental plan to thoroughly characterize the solubility and stability of CIMS, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[5][6]

Part I: Comprehensive Solubility Assessment

The objective of solubility profiling is to quantify the extent to which CIMS dissolves in aqueous and other relevant media. We will employ two orthogonal methods: the gold-standard thermodynamic (shake-flask) method for definitive equilibrium solubility and a high-throughput kinetic method for early-stage assessments.[7][8]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the most reliable measure for biopharmaceutical assessment.[2] The shake-flask method, while low-throughput, is the definitive protocol for this determination.

-

Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 4.5, and pH 6.8 for the small intestine).

-

Addition of Compound: Add an excess amount of solid CIMS to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to obtain a clear, saturated solution.

-

Quantification: Accurately dilute the saturated solution and quantify the concentration of CIMS using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[7] A calibration curve with known standards is used for precise measurement.

Causality Explainer: The extended equilibration time is critical to overcome the kinetic barriers of dissolution, ensuring the measured concentration reflects true thermodynamic equilibrium, not a transient supersaturated state. Using multiple pH points is essential as the solubility of ionizable compounds like CIMS, which contains a basic pyridine ring, can be highly pH-dependent.

Caption: Workflow for Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. This method is prone to generating supersaturated solutions that may precipitate over time. While not a measure of true equilibrium, it is invaluable in early discovery for rapidly ranking compounds and identifying potential issues.[8][9]

-

Stock Solution: Prepare a high-concentration stock solution of CIMS in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).

-

Incubation: Mix and incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering of the solution in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.[10]

Causality Explainer: This assay mimics the conditions of many in vitro biological screens where compounds are introduced via DMSO. A low kinetic solubility can lead to compound precipitation in the assay, causing unreliable data and false negatives. The speed of this method allows for rapid screening of many compounds or conditions.[10]

Caption: Workflow for Kinetic Solubility Assay.

Data Presentation and Interpretation

The results from both assays should be compiled to provide a comprehensive solubility profile.

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 (PBS) | Interpretation |

| Thermodynamic Solubility (µg/mL) | Hypothetical Data | Hypothetical Data | Hypothetical Data | Defines the maximum concentration achievable for formulation and absorption studies. |

| Kinetic Solubility (µM) | N/A | N/A | Hypothetical Data | Indicates risk of precipitation in in vitro assays and potential for supersaturation. |

Part II: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is performed to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation (stress testing) is a critical component, deliberately degrading the sample to identify likely degradation products and establish a stability-indicating analytical method.[11][12]

Forced Degradation Studies

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation complicates the analysis.[11] These studies are guided by the ICH Q1A(R2) guideline.[5][6]

-

Hydrolytic Degradation:

-

Acid: Dissolve CIMS in 0.1 M HCl and heat (e.g., at 60°C) for a set period.

-

Base: Dissolve CIMS in 0.1 M NaOH at room temperature or with gentle heat.

-

Neutral: Dissolve CIMS in purified water and heat (e.g., at 60°C).

-

-

Oxidative Degradation: Dissolve CIMS in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Expose a solid sample and a solution of CIMS to a controlled light source that provides both cool white fluorescent and near-UV light, as specified in ICH Q1B.[13][14][15] The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[16] A dark control sample must be run in parallel.

-

Thermal Degradation: Expose a solid sample of CIMS to elevated temperature (e.g., 60-80°C).

Causality Explainer: Each condition targets specific chemical liabilities. Acid/base hydrolysis tests the stability of the sulfonamide linkage.[17] Oxidation challenges electron-rich centers. Photostability testing is crucial as many aromatic heterocyclic compounds are light-sensitive.[18][19] This process is essential for developing an analytical method that can separate the parent drug from all potential degradation products.[4]

Caption: Forced Degradation Experimental Strategy.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[20][21][22]

-

Column and Mobile Phase Screening: Begin with a robust reversed-phase column (e.g., C18) and screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) at different pH values (e.g., acidic and neutral).[23]

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The goal is to achieve baseline separation between the main CIMS peak and all degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This analysis confirms that the main CIMS peak is not co-eluting with any degradants, which is a critical requirement for a SIM.

-

Method Optimization: Fine-tune parameters such as gradient slope, temperature, and flow rate to optimize the separation.[20]

Causality Explainer: The power of a SIM lies in its specificity. Without it, a loss in API concentration could be masked by a co-eluting degradation product, leading to a dangerous overestimation of the drug's stability and shelf-life.[22] Analyzing the stressed samples is the only way to "challenge" the method and prove it is fit for purpose.

Potential Degradation Pathways

Based on the structure of CIMS, several degradation pathways can be hypothesized:

-

Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, particularly under acidic or basic conditions, which would yield methanesulfonic acid and 2-chloro-3-iodopyridin-4-amine.[24][25]

-

Displacement of Halogens: The chloro and iodo substituents on the pyridine ring could be susceptible to nucleophilic displacement, although this is generally less common than sulfonamide hydrolysis.

-

Oxidation of the Sulfonamide: The sulfur atom could be oxidized to a higher oxidation state.

Identifying the actual degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would confirm these pathways and provide a complete stability profile.

Data Presentation and Interpretation

Summarize the findings from the stress testing to identify the conditions under which CIMS is least stable.

| Stress Condition | % Degradation | Number of Degradants | Interpretation / Next Steps |

| 0.1 M HCl, 60°C | Hypothetical Data | Hypothetical Data | Indicates sensitivity to acidic environments. May require enteric coating for oral formulation. |

| 0.1 M NaOH, RT | Hypothetical Data | Hypothetical Data | Suggests potential instability in alkaline conditions. |

| 3% H₂O₂, RT | Hypothetical Data | Hypothetical Data | Determines susceptibility to oxidation. May require antioxidants in formulation. |

| ICH Light Exposure | Hypothetical Data | Hypothetical Data | If significant degradation occurs, light-protective packaging will be mandatory. |

| 80°C, Solid State | Hypothetical Data | Hypothetical Data | Provides insight into intrinsic solid-state thermal stability for shipping and storage. |

Conclusion and Strategic Implications

The systematic characterization of solubility and stability is a cornerstone of successful drug development. The protocols and frameworks outlined in this guide provide a robust pathway for evaluating N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide.

The data generated from these studies will directly inform critical decisions. Poor aqueous solubility may necessitate the use of formulation technologies such as amorphous solid dispersions, salt formation, or particle size reduction. Identified instabilities will dictate formulation excipients (e.g., buffers, antioxidants), manufacturing processes, packaging requirements (e.g., light-protective, desiccants), and ultimately, the product's shelf-life and storage conditions.[26] By investing in this foundational knowledge early, development teams can de-risk their programs, accelerate timelines, and build a comprehensive data package to support regulatory filings.

References

-

ICH. (n.d.). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Gao, L., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Retrieved from [Link]

-

Tiwari, B., et al. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2010). Q1A(R2) Guideline. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

IJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Baumann, M., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

PharmTech. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

-

CORE. (n.d.). Microbial Degradation of Sulfonamide Antibiotics. Retrieved from [Link]

-

Xie, S., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

-

Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. Retrieved from [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

-

AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. onyxipca.com [onyxipca.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 7. enamine.net [enamine.net]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. ICH Official web site : ICH [ich.org]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. caronscientific.com [caronscientific.com]

- 17. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 18. database.ich.org [database.ich.org]

- 19. ajpsonline.com [ajpsonline.com]

- 20. irjpms.com [irjpms.com]

- 21. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 23. web.vscht.cz [web.vscht.cz]

- 24. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ikev.org [ikev.org]

Unlocking the Therapeutic Potential of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide: A Technical Guide to Target Identification and Validation

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a promising small molecule to a clinically approved drug is fraught with challenges. A critical and often rate-limiting step is the identification and validation of its biological target(s). This whitepaper presents a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on elucidating the potential therapeutic targets of the novel compound, N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide. By leveraging the known pharmacophoric properties of its constituent methanesulfonamide and substituted pyridine moieties, we outline a systematic and multi-pronged approach to unravel its mechanism of action and pave the way for its development as a potential therapeutic. This guide provides not only the strategic framework but also detailed, field-proven experimental protocols and data interpretation strategies to ensure scientific integrity and accelerate discovery.

Introduction: Deconstructing N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide

The compound N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide is a novel chemical entity. While no direct biological data for this specific molecule is publicly available, its structure suggests a rich potential for therapeutic activity. The molecule can be deconstructed into two key pharmacophoric components: a substituted pyridine ring and a methanesulfonamide group.

-

The Pyridine Scaffold: Pyridine and its derivatives are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs.[1] Their ability to form hydrogen bonds and participate in π-stacking interactions makes them versatile binders for a wide range of biological targets.[2] Substituted pyridines are particularly prominent as kinase inhibitors, but also show activity against G-protein coupled receptors (GPCRs) and ion channels.[3][4][5]

-

The Methanesulfonamide Group: The methanesulfonamide moiety is a key feature in a multitude of therapeutic agents.[6][7] It can act as a hydrogen bond donor and acceptor and is often used as a bioisostere for other functional groups to improve pharmacokinetic properties.[6][7] This group is a common component of kinase inhibitors, anti-inflammatory agents (such as COX-2 inhibitors), and anticancer drugs.[6][7][8]

Given the established roles of these structural motifs, it is highly probable that N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide interacts with key regulatory proteins, making it a compelling candidate for therapeutic development. This guide provides a roadmap for identifying these protein targets.

A Strategic Framework for Target Identification

A successful target identification campaign for a novel compound requires a multi-faceted approach, combining unbiased screening methods with hypothesis-driven validation studies.[9][10] Our proposed strategy begins with broad, proteome-wide approaches to generate an initial list of potential binding partners, followed by more focused assays to confirm these interactions and elucidate their functional consequences.

Caption: A multi-phase workflow for target identification.

Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify any proteins that physically interact with N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the isolation of binding partners from complex biological mixtures, such as cell lysates.[11][12][13]

Causality behind Experimental Choices: By immobilizing the compound of interest, we can "fish" for its interacting proteins.[13] Subsequent identification by mass spectrometry provides an unbiased list of potential targets.[11]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control compound, structurally similar but predicted to be inactive, should also be synthesized.

-

Immobilization: Covalently attach the linker-modified compound and the control compound to separate batches of activated agarose beads.

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

-

Affinity Purification: Incubate the cell lysate with both the compound-conjugated beads and the control beads.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using tandem mass spectrometry (MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads. Proteins significantly enriched in the compound sample are considered potential binding partners.

Phase 2: Initial Target Validation and Prioritization

The list of potential targets from Phase 1 must be validated to confirm direct binding in a cellular context and to prioritize the most promising candidates.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses drug-target engagement in intact cells or cell lysates.[14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][16]

Causality behind Experimental Choices: This technique validates the physical interaction between the compound and the putative target within a more physiologically relevant environment.[14][16] It helps to eliminate false positives from the AC-MS screen.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a suitable cell line and treat with either N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide or a vehicle control (e.g., DMSO).

-

Heat Challenge: Heat the cell suspensions at a range of temperatures for a fixed time.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein of interest using Western blotting or other quantitative proteomic methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinome Profiling

Given that both pyridine and methanesulfonamide moieties are common in kinase inhibitors, a kinome-wide screen is a logical step.[2][6] Kinome profiling services offer rapid screening of a compound against a large panel of kinases.[17][18][19][20]

Causality behind Experimental Choices: This hypothesis-driven approach directly assesses the compound's activity against a highly probable target class, providing a quantitative measure of potency and selectivity across the human kinome.

Quantitative Data Summary: Hypothetical Kinome Profiling Results

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 25% | >10,000 |

| ... | ... | ... |

Phase 3: Functional Characterization and Pathway Analysis

Once high-confidence targets are identified and validated, the next step is to understand the functional consequences of the compound-target interaction.

Biochemical and Cellular Assays

These assays are designed to measure the effect of the compound on the biological activity of the target protein and on cellular processes regulated by that protein.

-

For Kinase Targets: Perform in vitro kinase activity assays to confirm inhibition and determine the mechanism of inhibition (e.g., ATP-competitive). In cells, assess the phosphorylation status of known downstream substrates of the target kinase.

-

For GPCR Targets: Utilize radioligand binding assays to determine affinity and functional assays (e.g., cAMP measurement, calcium flux) to characterize the compound as an agonist, antagonist, or allosteric modulator.[21][22]

-

For Ion Channel Targets: Employ patch-clamp electrophysiology to directly measure the effect of the compound on ion flow through the channel.[3][23][24]

Hypothetical Signaling Pathway Modulation

If N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide is found to inhibit "Kinase A," which is part of a known cancer-related signaling pathway, the functional consequences can be visualized.

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the identification and validation of therapeutic targets for the novel compound N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide. By integrating unbiased, proteome-wide screening with hypothesis-driven, target-focused assays, researchers can efficiently navigate the complexities of target deconvolution. The detailed protocols and strategic considerations presented herein are designed to ensure scientific rigor and accelerate the translation of this promising molecule from a chemical entity to a potential therapeutic agent.

References

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

University of Antwerp. (n.d.). PPES Service Facility for Global Kinase Activity Profiling. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-